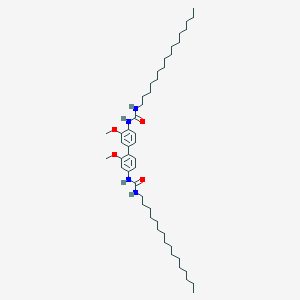
1,1'-(2,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-hexadecylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and hexadecylurea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Hexadecylurea Moieties: The final step involves the reaction of the biphenyl derivative with hexadecyl isocyanate to form the hexadecylurea groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The hexadecylurea moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) involves its interaction with molecular targets such as cell membranes or proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with methoxy groups.
4,4’-Dimethoxybiphenyl: Another biphenyl derivative with methoxy groups at different positions.
Hexadecylurea: A simpler urea derivative with a long alkyl chain.
Eigenschaften
CAS-Nummer |
6312-97-6 |
|---|---|
Molekularformel |
C48H82N4O4 |
Molekulargewicht |
779.2 g/mol |
IUPAC-Name |
1-hexadecyl-3-[4-[4-(hexadecylcarbamoylamino)-2-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C48H82N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-49-47(53)51-42-34-35-43(45(40-42)55-3)41-33-36-44(46(39-41)56-4)52-48(54)50-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,39-40H,5-32,37-38H2,1-4H3,(H2,49,51,53)(H2,50,52,54) |
InChI-Schlüssel |
GQQMZEBXMAXVON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C2=CC(=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


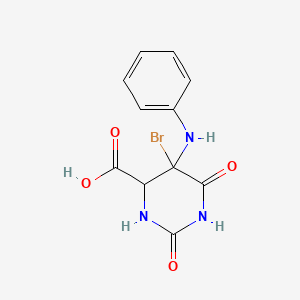

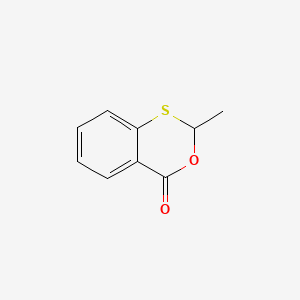
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
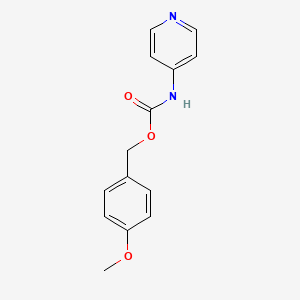
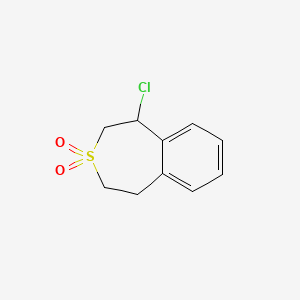
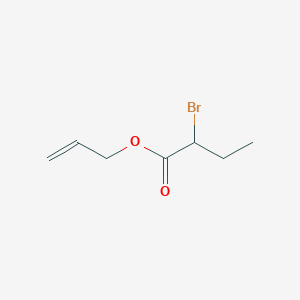
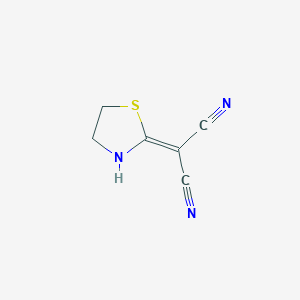
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
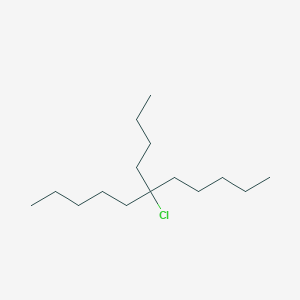

![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

